4-Chloro-benzo[F]isoquinoline (CBIQ) is a novel chemical compound belonging to the benzoquinoline family. It has gained significant attention in scientific research due to its ability to activate specific ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels and KCNN4 potassium channels [, ]. This activation property makes CBIQ a promising candidate for developing therapeutic agents for diseases like cystic fibrosis, which are characterized by impaired ion transport [].
4-Chlorobenzo[f]isoquinoline is a compound that has garnered attention due to its biological activities, particularly as an activator of the cystic fibrosis transmembrane conductance regulator ion channel. This compound is classified within the family of isoquinoline derivatives, which are known for their diverse pharmacological properties.
4-Chlorobenzo[f]isoquinoline is derived from benzoisoquinoline, a bicyclic compound that consists of a benzene ring fused to an isoquinoline structure. Its classification falls under the category of heterocyclic compounds, specifically nitrogen-containing aromatic compounds. The presence of chlorine in its structure enhances its reactivity and biological activity.
The synthesis of 4-chlorobenzo[f]isoquinoline typically involves chlorination reactions on benzoisoquinoline derivatives. One common method includes:
For instance, one synthetic route involves the reaction of benzoisoquinoline with a chlorinating agent in a suitable solvent, often under reflux conditions to facilitate the reaction and achieve higher yields .
The molecular formula of 4-chlorobenzo[f]isoquinoline is C13H8ClN, with a molecular weight of approximately 229.66 g/mol. The compound features a chlorinated benzene ring fused to an isoquinoline moiety, which contributes to its unique chemical properties.
4-Chlorobenzo[f]isoquinoline participates in several chemical reactions due to its electrophilic aromatic character. Notably:
The compound has been shown to activate chloride secretion in epithelial cells, indicating its role as a potential therapeutic agent for cystic fibrosis .
The mechanism by which 4-chlorobenzo[f]isoquinoline activates the cystic fibrosis transmembrane conductance regulator involves:
Experimental data indicate that the effective concentration for half-maximal activation (EC50) is approximately 4.0 µM, demonstrating its potent biological activity .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized 4-chlorobenzo[f]isoquinoline.
4-Chlorobenzo[f]isoquinoline has several applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4